molecular formula C2Cl4OS B12811076 1,2,2-Trichloroethylenesulfinyl chloride CAS No. 50839-13-9

1,2,2-Trichloroethylenesulfinyl chloride

Cat. No.: B12811076
CAS No.: 50839-13-9
M. Wt: 213.9 g/mol
InChI Key: NLBFKDNVKWCPHK-UHFFFAOYSA-N
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Description

1,2,2-Trichloroethylenesulfinyl chloride is an organosulfur compound characterized by the presence of three chlorine atoms and a sulfinyl chloride group attached to an ethylene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,2-Trichloroethylenesulfinyl chloride can be synthesized through the chlorination of ethylene derivatives in the presence of catalysts. One common method involves the use of ferric chloride (FeCl₃) as a catalyst to promote the chlorination reaction. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

1,2,2-Trichloroethylenesulfinyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,2-Trichloroethylenesulfinyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,2-Trichloroethylenesulfinyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfinyl chloride group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-Trichloroethylenesulfinyl chloride is unique due to the presence of both sulfinyl chloride and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

50839-13-9

Molecular Formula

C2Cl4OS

Molecular Weight

213.9 g/mol

IUPAC Name

1,2,2-trichloroethenesulfinyl chloride

InChI

InChI=1S/C2Cl4OS/c3-1(4)2(5)8(6)7

InChI Key

NLBFKDNVKWCPHK-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(S(=O)Cl)Cl

Origin of Product

United States

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